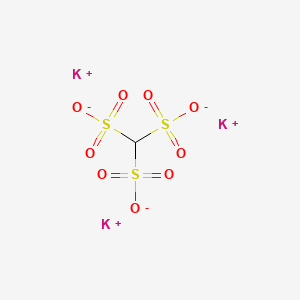
Potassium methanetrisulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium methanetrisulfonate is a chemical compound that belongs to the family of sulfonic acids It is the potassium salt of methanetrisulfonic acid, which is known for its strong acidic properties and its ability to act as a catalyst in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium methanetrisulfonate can be synthesized through the reaction of methanetrisulfonic acid with potassium hydroxide. The reaction typically involves dissolving methanetrisulfonic acid in water and then adding potassium hydroxide slowly while maintaining the temperature below 50°C. The resulting solution is then evaporated to obtain the solid this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the neutralization of methanetrisulfonic acid with potassium carbonate or potassium bicarbonate. The reaction is carried out in an aqueous medium, and the product is isolated by crystallization or evaporation.
Chemical Reactions Analysis
Types of Reactions
Potassium methanetrisulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: It can participate in substitution reactions where the sulfonate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of sulfonate esters.
Scientific Research Applications
Potassium methanetrisulfonate has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic reactions, such as Friedel-Crafts alkylation and acylation reactions.
Biology: It can be used in biochemical assays and as a reagent in the synthesis of biologically active compounds.
Industry: It is used in the production of fine chemicals, vitamins, and other industrial products.
Mechanism of Action
The mechanism by which potassium methanetrisulfonate exerts its effects is primarily through its strong acidic properties. It acts as a proton donor in catalytic reactions, facilitating the formation of reactive intermediates. The molecular targets and pathways involved depend on the specific reaction and application. For example, in Friedel-Crafts reactions, it activates the electrophile, making it more reactive towards the nucleophile.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with similar acidic properties but different reactivity.
Trifluoromethanesulfonic acid: A stronger acid with different catalytic properties.
Benzenesulfonic acid: Another sulfonic acid with aromatic properties, used in different types of reactions.
Uniqueness
Potassium methanetrisulfonate is unique due to its multiple sulfonate groups, which provide it with strong acidic properties and the ability to act as a versatile catalyst in various chemical reactions. Its potassium salt form also makes it more soluble in water, enhancing its applicability in aqueous reactions.
Properties
CAS No. |
55110-91-3 |
|---|---|
Molecular Formula |
CHK3O9S3 |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
tripotassium;methanetrisulfonate |
InChI |
InChI=1S/CH4O9S3.3K/c2-11(3,4)1(12(5,6)7)13(8,9)10;;;/h1H,(H,2,3,4)(H,5,6,7)(H,8,9,10);;;/q;3*+1/p-3 |
InChI Key |
ZJLINEHWVFBHDT-UHFFFAOYSA-K |
Canonical SMILES |
C(S(=O)(=O)[O-])(S(=O)(=O)[O-])S(=O)(=O)[O-].[K+].[K+].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















